Thiomorpholin-4-amine
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Overview
Description
Thiomorpholin-4-amine is a useful research compound. Its molecular formula is C4H10N2S and its molecular weight is 118.2. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Green Chemistry
Thiomorpholine 1,1-dioxides have been prepared using a double Michael addition reaction of aromatic amines to divinyl sulfone catalyzed by boric acid/glycerol in water. This catalyst system is also used for the Michael addition reaction of aromatic amines to electron-deficient alkenes, representing a simple, green chemistry approach with good to excellent yields (Azim Ziyaei Halimehjnai et al., 2013).
Antimicrobial Applications
Thiomorpholine derivatives have been synthesized for antimicrobial applications. These derivatives were created through nucleophilic substitution reactions and tested for antimicrobial activity, showing potential in the development of new bioactive molecules (D. Kardile & N. Kalyane, 2010).
Chemical Synthesis and Structure Analysis
N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines have been synthesized, with their structure confirmed by various spectroscopic methods. This contributes to the understanding of the chemical properties and potential applications of thiomorpholin-4-amine derivatives (A. V. Martynov et al., 2013).
Medicinal Chemistry
Thiomorpholine and its derivatives are important building blocks in medicinal chemistry research, with some analogues entering human clinical trials. Bridged bicyclic thiomorpholines have shown interesting biological profiles, indicating their utility in the development of new medicinal compounds (Daniel P. Walker & D. J. Rogier, 2013).
Photocatalysis in Organic Synthesis
Photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions enables the synthesis of substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes. This highlights the application of this compound in innovative organic synthesis methodologies (Moritz K. Jackl et al., 2017).
Catalytic Applications in Nanotechnology
N-metacrylamido thiomorpholine containing thioether group was synthesized for creating hydrogels used as selective support materials in the preparation of gold nanoparticles. This application demonstrates the potential of this compound derivatives in nanotechnology and catalysis (P. Ilgin et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound can interact with its targets, leading to various changes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Thiomorpholin-4-amine is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that Thiomorpholin-4-amine can react with propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde in the presence of catalytic amounts of formic acid to give corresponding hydrazones . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
One study suggests that a compound named NecroX-7, which contains this compound, can ameliorate basal layer epithelial cell death and reduce ulcer size in oral mucositis (OM) induced by chemotherapy or radiotherapy . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The protective effect of NecroX-7, which contains this compound, is mediated by inhibition of HMGB1 release and downregulation of mitochondrial oxidative stress . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
thiomorpholin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFSUZIBZMPMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.